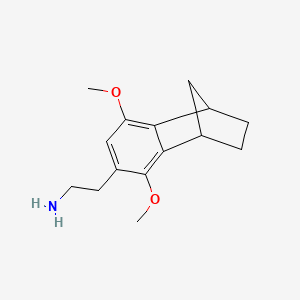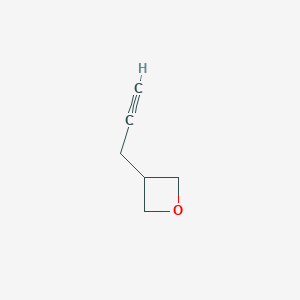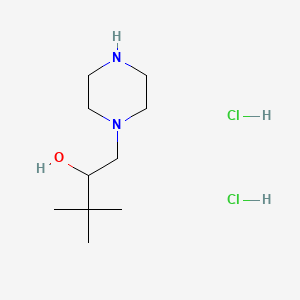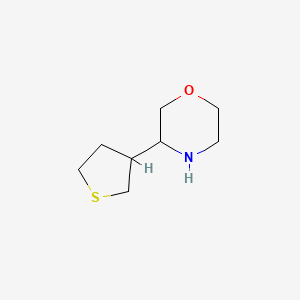
3-(Thiolan-3-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiolan-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a thiolan group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and thiolan, making it a valuable subject for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiolan-3-yl)morpholine typically involves the reaction of morpholine with thiolan derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with a thiolan halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Thiolan-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halides, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Thiolan-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 3-(Thiolan-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Morpholine: A parent compound with a simpler structure, widely used in organic synthesis and as a solvent.
Thiolan: A sulfur-containing heterocycle with unique chemical properties.
Comparison: 3-(Thiolan-3-yl)morpholine combines the properties of both morpholine and thiolan, making it more versatile in its applications. Its unique structure allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its parent compounds .
Eigenschaften
Molekularformel |
C8H15NOS |
|---|---|
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
3-(thiolan-3-yl)morpholine |
InChI |
InChI=1S/C8H15NOS/c1-4-11-6-7(1)8-5-10-3-2-9-8/h7-9H,1-6H2 |
InChI-Schlüssel |
VMQOFHGOFLEOPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC1C2COCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)


![2-[2-(4-Chlorobutanamido)benzamido]benzoic acid](/img/structure/B13535155.png)

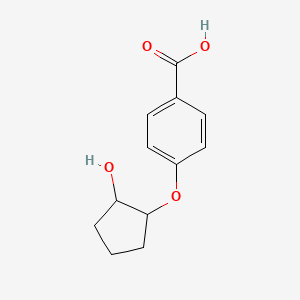
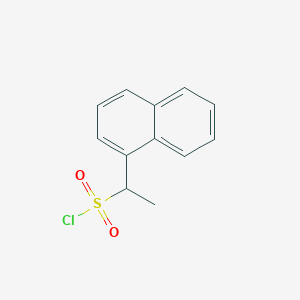
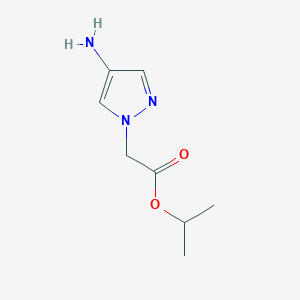

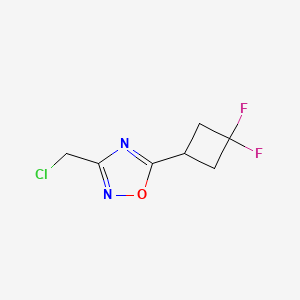
![2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine](/img/structure/B13535208.png)
